An In-depth Technical Guide to (5R)-5-(prop-1-ynyl)-L-proline methyl ester: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to (5R)-5-(prop-1-ynyl)-L-proline methyl ester: Synthesis, Characterization, and Potential Applications
Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
While a specific CAS number is not assigned, the fundamental identifiers for (5R)-5-(prop-1-ynyl)-L-proline methyl ester can be systematically determined.
| Identifier | Value |
| Systematic IUPAC Name | methyl (2S,5R)-5-(prop-1-yn-1-yl)pyrrolidine-2-carboxylate |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Canonical SMILES | C#CC[C@H]1CCC(=O)OC |
| InChI Key | (Predicted) |
| Stereochemistry | (2S, 5R) |
Proline and its derivatives are a critical class of non-proteinogenic amino acids that play a significant role in peptide and protein structure due to the conformational constraints imposed by the pyrrolidine ring.[1][2] The introduction of substituents onto this ring, particularly at the 5-position, provides a powerful tool for modulating the biological activity and pharmacokinetic properties of peptides and small molecule drugs.[3] The propargyl group at the 5-position of the proline scaffold in the title compound offers a versatile handle for further chemical elaboration via reactions such as 'click chemistry,' making it a valuable building block for creating diverse molecular libraries.
Proposed Stereoselective Synthesis
The synthesis of 5-substituted proline derivatives with high stereocontrol is a well-documented area of organic chemistry.[4] A plausible and efficient route to obtain (5R)-5-(prop-1-ynyl)-L-proline methyl ester involves the stereoselective functionalization of a suitable L-proline precursor. One such approach is adapted from methodologies developed for the synthesis of 5-alkynylproline derivatives, which utilize an intramolecular Nicholas reaction.[5]
Synthetic Workflow
The proposed synthetic pathway commences with readily available N-protected L-pyroglutamic acid methyl ester. The key steps involve the reduction of the lactam, followed by the introduction of the propargyl group and a subsequent stereocontrolled cyclization.
Caption: Proposed synthetic workflow for (5R)-5-(prop-1-ynyl)-L-proline methyl ester.
Detailed Experimental Protocol (Hypothetical)
Step 1: Reduction of N-Boc-L-pyroglutamic acid methyl ester To a solution of N-Boc-L-pyroglutamic acid methyl ester in a suitable solvent such as methanol or ethanol at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred at this temperature for a specified time until completion, as monitored by TLC. The reaction is then quenched, and the product, N-Boc-5-hydroxy-L-proline methyl ester, is extracted and purified.
Step 2: Oxidation to the 5-keto derivative The resulting N-Boc-5-hydroxy-L-proline methyl ester is dissolved in an appropriate solvent like dichloromethane. An oxidizing agent, for instance, pyridinium chlorochromate (PCC) or a Swern oxidation protocol, is then employed to yield N-Boc-5-oxo-L-proline methyl ester.
Step 3: Stereoselective Propargylation The ketone is then subjected to a nucleophilic addition with a propargyl organometallic reagent, such as propargylmagnesium bromide or propargyllithium, at low temperatures (e.g., -78 °C) to control the stereoselectivity of the addition, favoring the formation of the desired (5R)-hydroxy intermediate.
Step 4: Reductive Deoxygenation The tertiary alcohol is subsequently removed via a reductive deoxygenation process. A common method involves treatment with triethylsilane in the presence of a Lewis acid, such as boron trifluoride etherate, to afford N-Boc-(5R)-5-(prop-1-ynyl)-L-proline methyl ester.
Step 5: N-Boc Deprotection Finally, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to yield the target compound, (5R)-5-(prop-1-ynyl)-L-proline methyl ester, which can be purified by column chromatography.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized (5R)-5-(prop-1-ynyl)-L-proline methyl ester would rely on a combination of standard spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the methyl ester protons (~3.7 ppm), the proline ring protons, and the characteristic signals for the propargyl group, including the acetylenic proton (~2.0-2.5 ppm) and the methylene protons adjacent to the alkyne. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, the carbons of the pyrrolidine ring, and the two distinct sp-hybridized carbons of the alkyne. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide the elemental composition. |
| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity of the (5R) stereoisomer. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡C stretch of the alkyne (~2100-2260 cm⁻¹), the C=O stretch of the ester (~1735-1750 cm⁻¹), and the N-H stretch of the secondary amine. |
Potential Applications in Drug Discovery and Research
The unique structural features of (5R)-5-(prop-1-ynyl)-L-proline methyl ester make it a promising candidate for various applications in drug development and chemical biology.
Scaffold for Peptidomimetics and Novel Therapeutics
Substituted prolines are frequently incorporated into peptide sequences to induce specific secondary structures, such as β-turns, and to enhance metabolic stability.[3] The (5R) stereochemistry and the rigid propargyl group can be exploited to design conformationally constrained peptidomimetics with improved receptor binding affinity and selectivity.
Caption: Potential applications of (5R)-5-(prop-1-ynyl)-L-proline methyl ester in research.
A Versatile Building Block for Chemical Biology
The terminal alkyne functionality of the propargyl group is a key feature that allows for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This enables the straightforward conjugation of the proline scaffold to a wide array of molecules, including fluorescent dyes, affinity tags, or larger biomolecules, to create sophisticated chemical probes for studying biological systems.
Conclusion
While (5R)-5-(prop-1-ynyl)-L-proline methyl ester is not a commercially cataloged compound, this technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential utility. The proposed stereoselective synthesis offers a clear path to accessing this novel proline derivative. Its unique structural and functional attributes position it as a valuable tool for researchers and scientists engaged in the design and development of new peptidomimetics, chemical probes, and therapeutic agents. The insights provided herein are intended to facilitate further exploration and application of this promising molecule in the broader scientific community.
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